molecular formula C11H16N2O2 B7460063 4-(aminomethyl)-N-(2-methoxyethyl)benzamide

4-(aminomethyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B7460063
M. Wt: 208.26 g/mol
InChI Key: QWPXNLHUJNNCKJ-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminomethyl group attached to the benzene ring and a methoxyethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formylbenzoic acid and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate, 4-(aminomethyl)benzoic acid, through a reductive amination reaction. This reaction is typically carried out using a reducing agent such as sodium borohydride in the presence of a catalyst.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methoxyethylamine to form the final product, this compound. This reaction is usually carried out under mild conditions, such as room temperature, with the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or methoxyethyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

4-(aminomethyl)-N-(2-methoxyethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    4-(aminomethyl)-N-(2-ethoxyethyl)benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    4-(aminomethyl)-N-(2-methylthioethyl)benzamide: Similar structure but with a methylthioethyl group instead of a methoxyethyl group.

Uniqueness

4-(aminomethyl)-N-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

4-(aminomethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPXNLHUJNNCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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